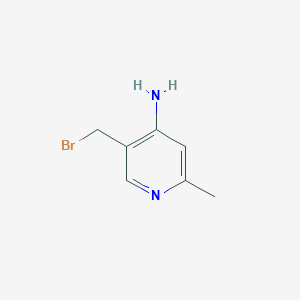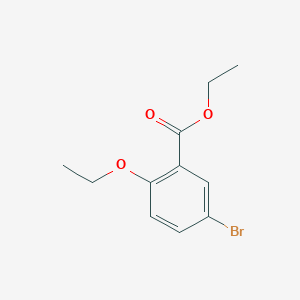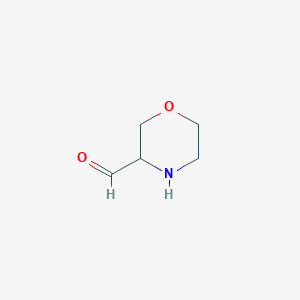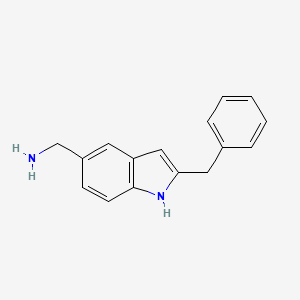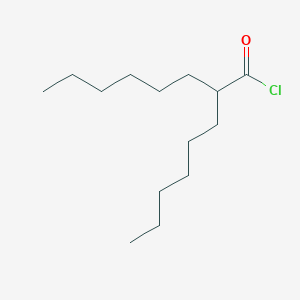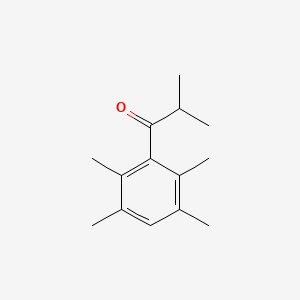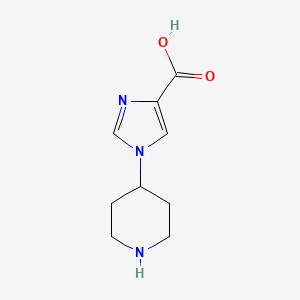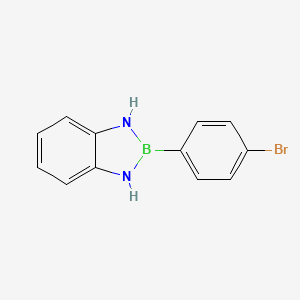
2-(4-Bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole” is a type of organic compound that contains a bromophenyl group and a benzodiazaborole group . The bromophenyl group consists of a phenyl ring (a ring of six carbon atoms) with a bromine atom attached . The benzodiazaborole group is a type of heterocycle, a ring structure that contains atoms of at least two different elements .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including electrophilic aromatic substitution and condensation reactions . These methods involve the reaction of a bromophenyl compound with another organic compound to form the desired product .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties (such as its UV/Vis, IR, and NMR spectra) .Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could potentially pose a dust hazard. If it is volatile, it could pose an inhalation hazard . Proper handling and storage procedures should be followed to minimize these risks.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Eigenschaften
CAS-Nummer |
77509-50-3 |
|---|---|
Molekularformel |
C12H10BBrN2 |
Molekulargewicht |
272.94 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C12H10BBrN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8,15-16H |
InChI-Schlüssel |
MVPOWPUCSCAWFP-UHFFFAOYSA-N |
SMILES |
B1(NC2=CC=CC=C2N1)C3=CC=C(C=C3)Br |
Kanonische SMILES |
B1(NC2=CC=CC=C2N1)C3=CC=C(C=C3)Br |
| 77509-50-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



